6-Chloro-1-[(1-phenylethyl)amino]anthracene-9,10-dione
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Overview
Description
6-Chloro-1-[(1-phenylethyl)amino]anthracene-9,10-dione is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings
Preparation Methods
The synthesis of 6-Chloro-1-[(1-phenylethyl)amino]anthracene-9,10-dione can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where anthracene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to further reactions to introduce the amino and phenylethyl groups .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure high yield and quality.
Chemical Reactions Analysis
6-Chloro-1-[(1-phenylethyl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
6-Chloro-1-[(1-phenylethyl)amino]anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 6-Chloro-1-[(1-phenylethyl)amino]anthracene-9,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, it can interact with enzymes and other proteins, affecting their activity and function.
Comparison with Similar Compounds
6-Chloro-1-[(1-phenylethyl)amino]anthracene-9,10-dione can be compared with other anthracene derivatives such as:
Mitoxantrone: A well-known chemotherapeutic agent used in cancer treatment.
Ametantrone: Another anthracene derivative with antitumor properties.
9,10-Diphenylanthracene: Used in OLEDs and other electronic applications.
Properties
CAS No. |
61100-63-8 |
---|---|
Molecular Formula |
C22H16ClNO2 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
6-chloro-1-(1-phenylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H16ClNO2/c1-13(14-6-3-2-4-7-14)24-19-9-5-8-17-20(19)22(26)16-11-10-15(23)12-18(16)21(17)25/h2-13,24H,1H3 |
InChI Key |
NOYRAFVROQJECA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
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